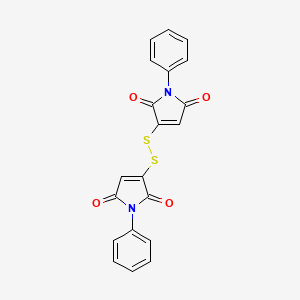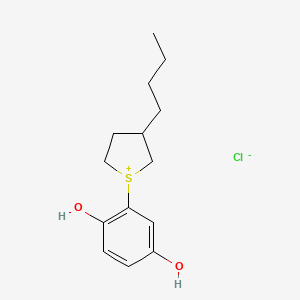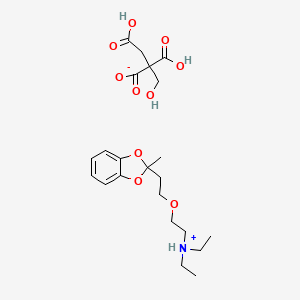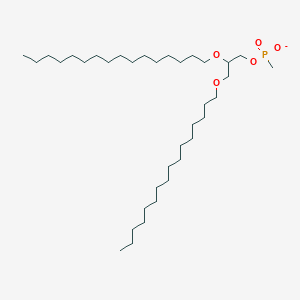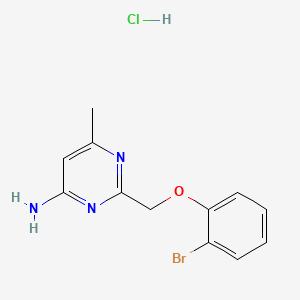
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of an amino group at the 4th position, a bromophenoxy group at the 2nd position, and a methyl group at the 6th position, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Amino Group: The amino group at the 4th position can be introduced via nucleophilic substitution reactions.
Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced through an etherification reaction, where a bromophenol reacts with a suitable leaving group on the pyrimidine ring.
Methylation: The methyl group at the 6th position can be introduced using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrimidine, 4-amino-2-((2-chlorophenoxy)methyl)-6-methyl-, hydrochloride
- Pyrimidine, 4-amino-2-((2-fluorophenoxy)methyl)-6-methyl-, hydrochloride
- Pyrimidine, 4-amino-2-((2-iodophenoxy)methyl)-6-methyl-, hydrochloride
Uniqueness
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is unique due to the presence of the bromophenoxy group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine.
Propiedades
Número CAS |
102207-67-0 |
|---|---|
Fórmula molecular |
C12H13BrClN3O |
Peso molecular |
330.61 g/mol |
Nombre IUPAC |
2-[(2-bromophenoxy)methyl]-6-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12BrN3O.ClH/c1-8-6-11(14)16-12(15-8)7-17-10-5-3-2-4-9(10)13;/h2-6H,7H2,1H3,(H2,14,15,16);1H |
Clave InChI |
PBEXGKJTWIBFDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)COC2=CC=CC=C2Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


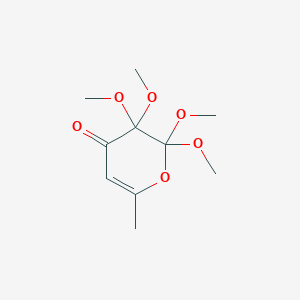


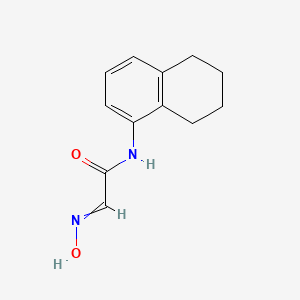
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
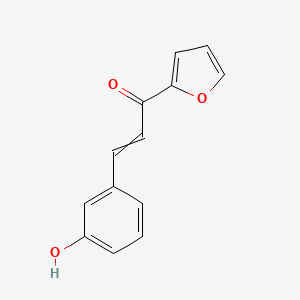
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
